molecular formula C7H12N2 B3003937 3,5-diethyl-1H-pyrazole CAS No. 2817-73-4

3,5-diethyl-1H-pyrazole

Cat. No.: B3003937
CAS No.: 2817-73-4
M. Wt: 124.187
InChI Key: UFLLSVUGUWBXJA-UHFFFAOYSA-N
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Description

3,5-Diethyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diethyl-1H-pyrazole typically involves the cyclocondensation of hydrazine with 1,3-diketones. One common method includes the reaction of diethyl malonate with hydrazine hydrate under acidic conditions, followed by cyclization to form the pyrazole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole-3,5-dicarboxylic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms in the ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, acylating agents.

Major Products:

    Oxidation: Pyrazole-3,5-dicarboxylic acid.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3,5-Diethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of agrochemicals and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 3,5-diethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Similar in structure but with methyl groups instead of ethyl groups.

    3,5-Diphenyl-1H-pyrazole: Contains phenyl groups, leading to different chemical properties and applications.

    3,5-Diethyl-4-methyl-1H-pyrazole: Another derivative with an additional methyl group at the 4-position.

Uniqueness: 3,5-Diethyl-1H-pyrazole is unique due to its specific ethyl substitutions, which influence its reactivity and potential applications. The ethyl groups can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other pyrazole derivatives.

Properties

IUPAC Name

3,5-diethyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-3-6-5-7(4-2)9-8-6/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLLSVUGUWBXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2817-73-4
Record name 3,5-diethyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3,5-heptanedione (10.0 g, 0.078 mmol) in ethanol (40 ml) was treated dropwise with hydrazine hydrate (4.2 ml, 0.086 mmol) at room temperature producing an exotherm that was cooled by use of an ice bath. After the addition was complete the reaction mixture was allowed to warm to room temperature. The solution was concentrated under reduced pressure. The oil was partitioned between dichloromethane and brine. The aqueous layer was extracted with dichloromethane (×2). The combined organic phases were dried over anhydrous magnesium sulphate, filtered and evaporated under reduced pressure to afford the title compound (9.66 g) as a pale yellow oil that partly solidified on standing.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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